

An In-Depth Technical Guide to Buflomedil Pyridoxal Phosphate

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Compound of Interest

Compound Name: *Buflomedil pyridoxal phosphate*

Cat. No.: B008552

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Abstract

This technical guide provides a comprehensive overview of **buflomedil pyridoxal phosphate**, a compound with vasodilatory and potential neuroprotective properties. This document details its core physicochemical properties, pharmacological mechanisms of action, and relevant experimental methodologies. Key quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, detailed experimental protocols for the characterization of its biological activity and signaling pathways are provided, accompanied by visual diagrams generated using Graphviz to facilitate a deeper understanding of its molecular interactions and experimental workflows.

Core Compound Properties

Buflomedil pyridoxal phosphate is a salt formed between the vasoactive agent buflomedil and pyridoxal phosphate, the active form of vitamin B6.

Property	Value	Reference
Molecular Formula	C ₂₅ H ₃₅ N ₂ O ₁₀ P	[1]
Molecular Weight	554.53 g/mol	[1]
CAS Number	104018-07-7	

Pharmacological Profile

The pharmacological effects of buflomedil, the active moiety, are multifaceted, primarily targeting the vascular system. Its mechanism of action is understood to involve:

- Alpha-Adrenoceptor Antagonism: Buflomedil acts as a non-selective antagonist at alpha-1 adrenergic receptors. This antagonism prevents catecholamine-induced vasoconstriction, leading to vasodilation and increased peripheral blood flow.
- Calcium Channel Modulation: Buflomedil is reported to influence cellular calcium channels. By modulating these channels, it can reduce intracellular calcium concentrations in vascular smooth muscle cells, promoting relaxation and further contributing to its vasodilatory effect.
- Improved Blood Rheology: Buflomedil has been observed to enhance the deformability of red blood cells and reduce blood viscosity. This improvement in blood flow characteristics facilitates better perfusion of the microcirculation.

The pyridoxal phosphate component, a crucial coenzyme in numerous metabolic pathways, may contribute to the compound's overall profile, potentially through neuroprotective effects.

Quantitative Data Summary

Pharmacokinetic Parameters

A study on a sustained-release formulation of **buflomedil pyridoxal phosphate** in healthy volunteers provided the following pharmacokinetic data after a single oral dose of 400 mg.

Parameter	Value
Time to Maximum Plasma Concentration (t _{max})	~3 hours
Maximum Plasma Concentration (C _{max})	~467 ng/mL
Plasma Concentration at 24 hours	~48 ng/mL
24-hour Urinary Excretion	~21% of administered dose
Steady State Plasma Levels (400 mg daily for 7 days)	~250 ng/mL (at 12 hours post-administration)

Clinical Trial Data (LIMB Study)

The Limbs International Medical Buflomedil (LIMB) trial, a randomized, placebo-controlled study, evaluated the long-term effects of oral buflomedil in patients with peripheral arterial occlusive disease (PAOD).

Outcome	Buflomedil Group	Placebo Group	p-value	Reference
Critical Cardiovascular Events	9.1%	12.4%	0.0163	[2] [3]
Change in Ankle-Brachial Index (ABI)	+9.2%	-3.6%	<0.001	[2] [3]

Experimental Protocols

Determination of Alpha-1 Adrenoceptor Binding Affinity (Ki) by Radioligand Binding Assay

This protocol is adapted from standard radioligand binding assay procedures and can be used to determine the binding affinity (Ki) of buflomedil for alpha-1 adrenergic receptors.

4.1.1. Materials

- Receptor Source: Membrane preparations from cells or tissues expressing alpha-1 adrenergic receptors (e.g., rat cerebral cortex, CHO cells transfected with the human alpha-1A adrenoceptor).
- Radioligand: ³H-Prazosin (a selective alpha-1 adrenoceptor antagonist).
- Non-specific Binding Control: Phentolamine or unlabeled prazosin.
- Test Compound: Buflomedil hydrochloride.
- Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail.
- Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
- Filtration Apparatus.
- Scintillation Counter.

4.1.2. Procedure

- Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
- Competition Assay Setup: In a 96-well plate, add the following in triplicate:
 - Total Binding: Receptor membranes, [³H]-Prazosin (at a concentration close to its K_d), and assay buffer.
 - Non-specific Binding: Receptor membranes, [³H]-Prazosin, and a high concentration of phentolamine (e.g., 10 µM).
 - Competition: Receptor membranes, [³H]-Prazosin, and varying concentrations of buflomedil.
- Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the buflomedil concentration.
- Determine the IC₅₀ value (the concentration of buflomedil that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the *K_i* value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and *K_d* is its dissociation constant.

Quantification of Buflomedil Pyridoxal Phosphate by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of **buflomedil pyridoxal phosphate** in biological matrices, which can be optimized for specific applications.

4.2.1. Materials

- HPLC System: With a UV detector and a C18 reversed-phase column.
- Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH should be optimized for the separation.
- Standards: **Buflomedil pyridoxal phosphate** of known purity.
- Internal Standard: A compound with similar chromatographic properties but well-resolved from the analyte (e.g., papaverine for buflomedil analysis).
- Sample Preparation Reagents: Protein precipitation agents (e.g., perchloric acid, acetonitrile), solid-phase extraction (SPE) cartridges if necessary.

4.2.2. Procedure

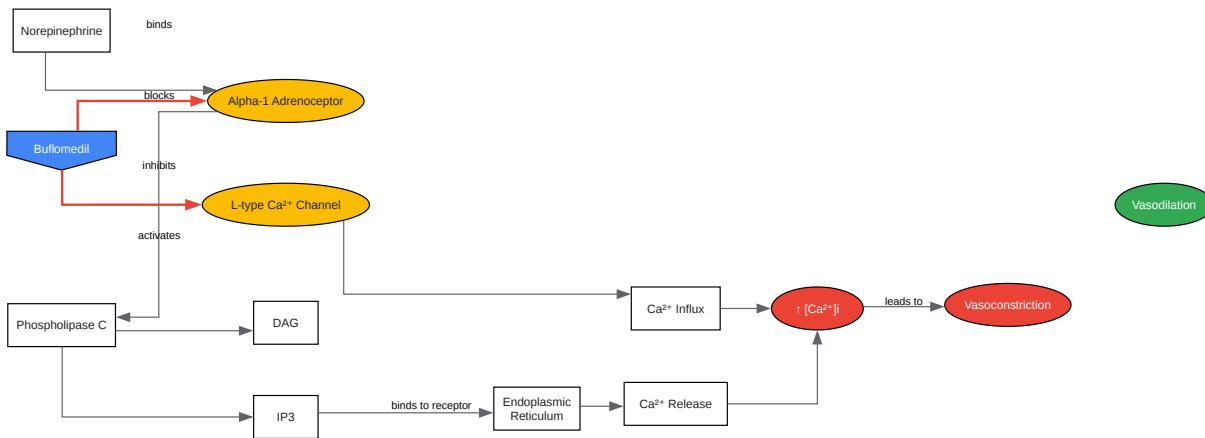
- Sample Preparation:

- Plasma/Serum: Precipitate proteins by adding a protein precipitation agent, vortex, and centrifuge. The supernatant can be directly injected or further purified by SPE.
- Urine: Dilute the sample with the mobile phase and filter before injection.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
 - Mobile Phase: An isocratic or gradient elution program should be developed to achieve good separation of the analyte and internal standard from endogenous components. For example, a mixture of acetonitrile and potassium dihydrogen phosphate buffer.
 - Flow Rate: Typically 1.0 mL/min.
 - Detection: UV detection at a wavelength where buflomedil and/or pyridoxal phosphate show significant absorbance (e.g., 280 nm for buflomedil).
 - Injection Volume: Typically 20 µL.
- Calibration and Quantification:
 - Prepare a series of calibration standards by spiking blank matrix with known concentrations of **buflomedil pyridoxal phosphate** and a fixed concentration of the internal standard.
 - Analyze the calibration standards and samples using the developed HPLC method.
 - Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
 - Determine the concentration of **buflomedil pyridoxal phosphate** in the unknown samples by interpolating their peak area ratios on the calibration curve.
- Method Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability.

Signaling Pathways and Experimental Workflows

Buflomedil's Mechanism of Action: Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the vasodilatory effect of buflomedil.

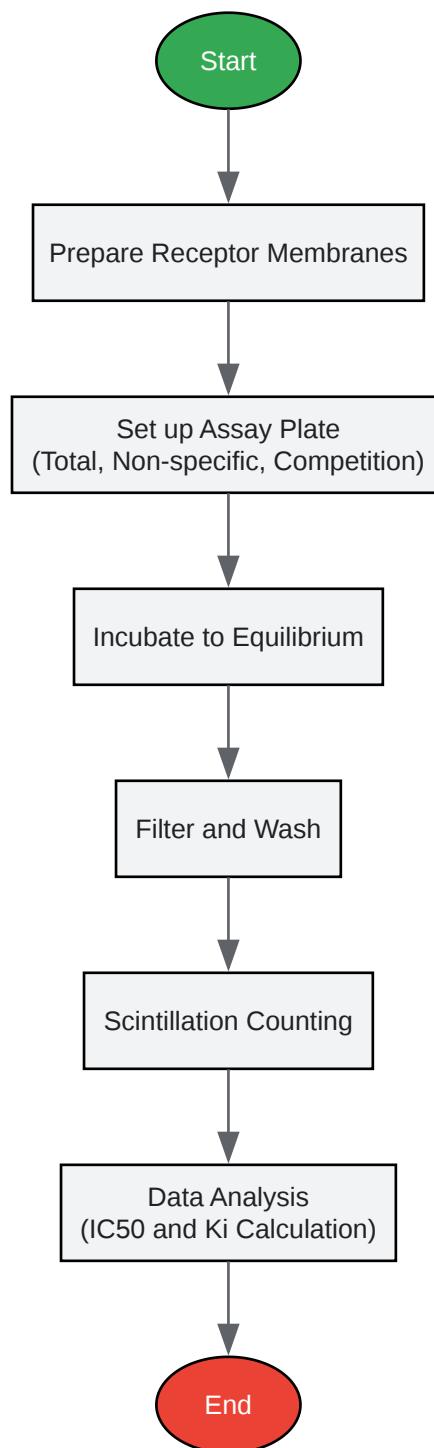


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Caption: Proposed signaling pathway for the vasodilatory action of Buflomedil.

Experimental Workflow for Alpha-1 Adrenoceptor Binding Assay

The logical flow of the radioligand binding assay is depicted in the following diagram.



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Caption: Workflow for determining alpha-1 adrenoceptor binding affinity.

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